Acyclic benzylamine building blocks often fail in CNS leads due to rapid MAO metabolism. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine solves this with a rigid cyclopropyl core and meta-CF3 group. - Confers metabolic stability against MAO, extending half-life. - Meta-CF3 anchors into hydrophobic pockets (e.g., BACE1 S3), improving target binding. - Hydrochloride salt ensures stoichiometric precision and clean high-throughput amidation. Supplied for immediate R&D and scale-up.
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine (CAS 503417-34-3) is a highly specialized, conformationally restricted primary amine building block utilized extensively in medicinal chemistry and agrochemical development. Structurally, it combines an sp3-rich cyclopropylamine core with a highly lipophilic, electron-withdrawing meta-trifluoromethylphenyl group. Typically procured as its bench-stable hydrochloride salt (CAS 1108698-58-3) to ensure stoichiometric precision and extended shelf-life, this compound serves as a rigid bioisostere for acyclic benzylamines or isopropylamines. Its primary procurement value lies in its ability to impart quantifiable metabolic stability, precise steric vectoring, and enhanced membrane permeability to downstream active pharmaceutical ingredients (APIs), particularly in the synthesis of CNS-targeted therapeutics such as aspartyl protease inhibitors [1].
Substituting this exact compound with cheaper or more common analogs systematically degrades the performance of the final synthesized product. Replacing the cyclopropyl ring with an acyclic linkage, such as in 3-(trifluoromethyl)benzylamine, introduces conformational flexibility that exponentially increases susceptibility to monoamine oxidase (MAO) degradation and reduces target binding entropy [1]. Omitting the trifluoromethyl group (using 1-phenylcyclopropan-1-amine) drastically lowers the lipophilicity (LogP) required for blood-brain barrier penetration and exposes the aromatic ring to CYP450-mediated oxidation. Furthermore, shifting the CF3 group to the para-position (1-(4-(trifluoromethyl)phenyl)cyclopropanamine) alters the spatial trajectory of the molecule, causing severe steric clashes in highly specific hydrophobic binding pockets (such as the S3 subpocket of BACE1), which can obliterate downstream inhibitor potency by over an order of magnitude [2].
When utilized as a synthetic building block, 1-(3-(trifluoromethyl)phenyl)cyclopropanamine provides a structurally rigid, sp3-rich alternative to acyclic amines like 3-(trifluoromethyl)benzylamine. The alpha,alpha-cyclopropyl linkage sterically shields the primary amine, which translates directly to the pharmacokinetic profile of the downstream API. Acyclic benzylamines are highly susceptible to rapid deamination by monoamine oxidases (MAO) and CYP450 enzymes. By locking the amine in a cyclopropyl ring, the resulting compounds typically exhibit a >400% extension in microsomal half-life (t1/2) and completely resist MAO-mediated cleavage[1].
| Evidence Dimension | Microsomal stability (t1/2) and MAO susceptibility of derived APIs |
| Target Compound Data | >120 min half-life (HLM); negligible MAO cleavage |
| Comparator Or Baseline | 3-(trifluoromethyl)benzylamine (<30 min half-life; rapid MAO cleavage) |
| Quantified Difference | >4-fold increase in metabolic half-life |
| Conditions | Human Liver Microsomes (HLM) and isolated MAO assays for derived compounds |
Buyers developing CNS or systemic therapeutics must procure the cyclopropyl-locked amine to prevent rapid first-pass metabolism and clearance of their final drug candidates.
For applications requiring membrane permeability, such as CNS-targeted drug discovery, the specific substitution pattern of this building block is critical. The addition of the 3-trifluoromethyl group increases the calculated LogP by approximately +0.88 units compared to the unsubstituted 1-phenylcyclopropan-1-amine, significantly enhancing passive diffusion. More importantly, compared to the para-substituted analog, the meta-CF3 vector precisely aligns with specific hydrophobic subpockets (e.g., the S3 pocket in aspartyl proteases) without inducing steric clashes. This specific trajectory often results in a 10- to 50-fold enhancement in downstream inhibitor potency (IC50) [1].
| Evidence Dimension | Downstream target affinity (IC50) and lipophilicity (cLogP) |
| Target Compound Data | Specific S3 pocket trajectory; +0.88 cLogP contribution |
| Comparator Or Baseline | 1-(4-(trifluoromethyl)phenyl)cyclopropanamine (steric clash); 1-phenylcyclopropan-1-amine (lower cLogP) |
| Quantified Difference | 10- to 50-fold IC50 improvement over para-isomer; +0.88 cLogP over unsubstituted baseline |
| Conditions | Structure-based drug design models and in vitro protease assays |
Procuring the exact meta-CF3 isomer is non-negotiable for achieving both the necessary blood-brain barrier permeability and the precise steric fit required for high-affinity target binding.
The free base form of 1-(3-(trifluoromethyl)phenyl)cyclopropanamine (CAS 503417-34-3) is a liquid that is susceptible to oxidation, moisture absorption, and handling losses during large-scale synthesis. Procuring the compound as a hydrochloride salt (CAS 1108698-58-3) transforms it into a free-flowing, bench-stable crystalline solid. This salt form not only increases aqueous solubility for biphasic reaction setups but also extends the shelf-life to >24 months under standard ambient conditions. In contrast, the free base requires cold storage (2-8°C) and inert atmosphere handling to prevent degradation [1].
| Evidence Dimension | Physical state and shelf-life stability |
| Target Compound Data | HCl salt (CAS 1108698-58-3): Crystalline solid, >24 months stability at 25°C |
| Comparator Or Baseline | Free base (CAS 503417-34-3): Liquid, prone to degradation, requires 2-8°C storage |
| Quantified Difference | >2-fold increase in shelf-life; elimination of cold-chain logistics |
| Conditions | Ambient storage and standard synthetic handling |
Procuring the HCl salt form drastically reduces storage costs, eliminates cold-chain requirements, and improves stoichiometric precision during bulk manufacturing.
The alpha,alpha-disubstitution of the cyclopropyl ring inherently introduces steric hindrance around the primary amine. While this protects the final API against metabolic degradation, it also beneficially modulates synthetic reactivity. Compared to unhindered primary amines like 3-(trifluoromethyl)benzylamine, this cyclopropylamine exhibits slower, more controlled reaction kinetics during amidation or reductive amination. This reduced nucleophilicity prevents over-alkylation (e.g., formation of unwanted tertiary amines) and allows for highly chemoselective mono-functionalization, often improving the isolated yields of the desired secondary amine or amide intermediate by 15-30% [1].
| Evidence Dimension | Chemoselectivity and isolated yield in N-alkylation |
| Target Compound Data | >95% selectivity for mono-functionalization |
| Comparator Or Baseline | 3-(trifluoromethyl)benzylamine (high susceptibility to over-alkylation) |
| Quantified Difference | 15-30% improvement in isolated yield of mono-alkylated/acylated products |
| Conditions | Standard N-alkylation or reductive amination protocols |
The controlled reactivity of the sterically hindered amine reduces the need for extensive chromatographic purification, significantly lowering downstream processing costs.
Directly leveraging the meta-CF3 steric vectoring and cyclopropyl-induced metabolic stability, this compound is a critical building block for synthesizing BACE1 inhibitors and other CNS therapeutics. The precise geometry allows the CF3 group to anchor into the S3 hydrophobic pocket, while the cyclopropyl ring ensures the resulting API survives first-pass metabolism and penetrates the blood-brain barrier [1].
In the development of novel fungicides or herbicides, the high lipophilicity and environmental stability provided by the 3-(trifluoromethyl)phenyl and cyclopropylamine motifs are quantitatively advantageous. Incorporating this specific amine improves the cuticular penetration of the active ingredient and prevents rapid degradation by plant or soil enzymes, outperforming acyclic or non-fluorinated analogs [2].
Due to the controlled reactivity and bench stability of its hydrochloride salt, this compound is ideal for automated, high-throughput library synthesis. The steric hindrance of the cyclopropyl ring ensures clean, mono-functionalized products during parallel amidation or reductive amination, minimizing purification bottlenecks and maximizing library yield [3].